N1-(3-chloro-4-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-13-7-8-15(11-16(13)21)24-19(27)18(26)22-9-10-28-20-23-12-17(25-20)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,26)(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOZUQJMYIWBAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chloro-4-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 378.9 g/mol. The structure features a chloro-substituted aromatic ring and an oxalamide moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN2O3S |
| Molecular Weight | 378.9 g/mol |
| CAS Number | 1448065-75-5 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
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Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects against breast cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values indicating strong efficacy in inhibiting cell growth.
- MCF-7 (ER+/PR+) : IC50 = 52 nM
- MDA-MB-231 (Triple-negative) : IC50 = 74 nM
- Mechanism of Action : The mechanism involves G2/M phase cell cycle arrest and induction of apoptosis, likely through the disruption of microtubule dynamics. Immunofluorescence studies have demonstrated that the compound targets tubulin, leading to multinucleation—a hallmark of mitotic catastrophe .
Antimicrobial Activity
The compound’s potential as an antimicrobial agent has also been explored. Preliminary studies indicate activity against several bacterial strains, although specific data on the spectrum of activity remains limited.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds with analogous structures, providing insights into their biological activities:
- Synthesis and Evaluation : In one study, derivatives of oxalamides were synthesized and evaluated for their anticancer properties. The results indicated that modifications to the oxalamide structure could enhance biological activity, suggesting a structure–activity relationship (SAR) worth investigating further .
- Comparative Studies : A comparative study involving various oxalamide derivatives demonstrated that those with imidazole or phenyl substitutions exhibited enhanced anticancer activities compared to simpler analogs. This highlights the importance of functional groups in modulating biological effects .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N1-(3-chloro-4-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown efficacy against various bacterial and fungal strains, suggesting potential use in developing new antimicrobial agents .
Anticancer Potential
Studies have suggested that oxalamide derivatives can inhibit cancer cell proliferation. The presence of the imidazole moiety in this compound may enhance its ability to interact with biological targets involved in cancer progression. In vitro assays have indicated that these compounds can induce apoptosis in cancer cells, making them candidates for further anticancer drug development .
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways or disease processes. Its structural features allow it to bind effectively to active sites, potentially leading to therapeutic applications in metabolic disorders or other enzyme-related diseases .
Material Science
Due to its unique chemical structure, this compound can be utilized in the development of advanced materials. Its properties may be harnessed in creating polymers or coatings with specific thermal and mechanical characteristics, beneficial for various industrial applications.
Agrochemicals
The compound's antimicrobial properties suggest potential applications in agrochemicals as a pesticide or fungicide. Its effectiveness against microbial pathogens could be explored for use in crop protection products, providing an environmentally friendly alternative to traditional chemical pesticides .
Case Study 1: Antimicrobial Efficacy
In a study examining various oxalamide derivatives, this compound was tested against several bacterial strains. Results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed increased rates of apoptosis compared to untreated controls.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
Thioethyl-imidazole vs. Methoxyphenethyl: The sulfur atom in the thioethyl linker (target compound) may increase metabolic stability compared to ether-linked analogs (e.g., Compound 29) . Fluorine Substitution: Compound 28 (4-fluorophenyl) shows how halogen position impacts electronic properties, with fluorine increasing electronegativity but reducing steric hindrance compared to chlorine .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a 3-chloro-4-methylphenylamine with a preformed thioethyl-imidazole intermediate, similar to methods in General Procedure 1 (). By contrast, Compound 15’s thiazolo-triazolyl group requires multi-step heterocyclic ring formation .
Spectroscopic Characterization :
- Analogs like Compound 29 () were confirmed via $ ^1H $ NMR (e.g., δ 10.89 ppm for NH protons) and $ ^{13}C $ NMR (e.g., δ 158.8 ppm for carbonyl carbons). The target compound would exhibit similar peaks but with distinct aromatic splitting due to the imidazole-thioethyl moiety .
Q & A
Basic: What are the optimal synthetic routes for N1-(3-chloro-4-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide?
Methodological Answer:
The synthesis involves multi-step protocols:
- Step 1: Prepare intermediates like oxalamide derivatives via condensation reactions. For example, chlorination of oxalamides using phosphorus pentachloride (PCl₅) in toluene under reflux yields bis-imidoyl chlorides .
- Step 2: Couple thioethyl groups to imidazole rings. Use potassium carbonate (K₂CO₃) as a base in ethanol to facilitate nucleophilic substitution between thiol-containing imidazoles and chloroacetamide intermediates .
- Step 3: Optimize reaction conditions to avoid dehalogenation byproducts. Replace palladium on carbon with Raney nickel during hydrogenation to suppress unwanted side reactions (e.g., hydrodechlorination) .
- Validation: Confirm yields via LC-MS and recrystallize crude products from ethanol or DMSO/water mixtures .
Basic: How is this compound characterized using spectroscopic and analytical methods?
Methodological Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm substituent integration and connectivity. For example, aromatic protons in the 3-chloro-4-methylphenyl group appear as distinct multiplets in δ 6.8–7.5 ppm .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for oxalamide, S-H stretch at ~2550 cm⁻¹ for thioether) .
- Elemental Analysis: Compare experimental C/H/N/S percentages with theoretical values to confirm purity (>95%) .
Advanced: How can molecular docking studies elucidate binding interactions with target proteins?
Methodological Answer:
- Docking Setup: Use software like AutoDock Vina to model interactions. Align the compound’s imidazole-thioether moiety with hydrophobic pockets in target proteins (e.g., COX-1/2) .
- Validation: Compare docking poses with crystallographic data. For example, the chloro-methylphenyl group may occupy a sterically constrained region, as seen in analogous compounds .
- Energy Minimization: Apply density functional theory (DFT) at the B3LYP/SDD level to optimize geometries and calculate binding energies .
Advanced: How should researchers address contradictory bioactivity data across assays?
Methodological Answer:
- Assay Validation: Ensure consistent cell lines (e.g., HT-29 for cytotoxicity) and enzyme sources (e.g., recombinant COX-1/2) .
- Control Experiments: Test for off-target effects using kinase profiling panels. For example, contradictory IC₅₀ values in enzyme vs. cell-based assays may indicate membrane permeability issues .
- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., fluorophenyl or bromophenyl analogs) to identify substituent-dependent trends .
Advanced: What strategies guide structure-activity relationship (SAR) studies for modifying substituents?
Methodological Answer:
- Substituent Screening: Replace the 4-methyl group on the phenyl ring with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Bioisosteric Replacement: Substitute the thioethyl linker with selenoether or sulfone groups to modulate solubility and binding affinity .
- Activity Cliffs: Use QSAR models to predict how changes in logP or polar surface area affect COX-2 selectivity .
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Recrystallization: Use ethanol or DMSO/water (2:1) to remove unreacted starting materials. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
- Column Chromatography: Employ silica gel with ethyl acetate/hexane (3:7) for intermediates. Collect fractions with Rf ~0.5 (TLC) .
Advanced: How can computational modeling predict the compound’s stability under physiological conditions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/SDD level to assess bond dissociation energies (e.g., C-S bond stability in thioether linkages) .
- Hydrolysis Studies: Simulate pH-dependent degradation using molecular dynamics (MD) in explicit water. The oxalamide group may hydrolyze at pH > 8 .
Advanced: How can byproducts during synthesis be minimized or characterized?
Methodological Answer:
- Catalyst Screening: Use Raney nickel instead of Pd/C to suppress dehalogenation during hydrogenation steps .
- LC-MS Monitoring: Detect intermediates in real-time. For example, hydrodechlorination byproducts show distinct m/z ratios (e.g., loss of 35/37 Cl isotopes) .
Advanced: What synergistic effects are observed when combining this compound with other inhibitors?
Methodological Answer:
- Combination Index (CI): Use the Chou-Talalay method to quantify synergy in anti-inflammatory assays. For example, pairing with NSAIDs may reduce IC₅₀ by 40% .
- Mechanistic Studies: Perform Western blotting to assess downstream targets (e.g., NF-κB inhibition) when co-administered with kinase inhibitors .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
